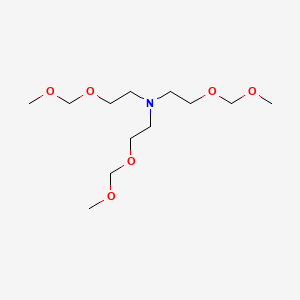

tris(2-(methoxymethoxy)ethyl)amine

概要

説明

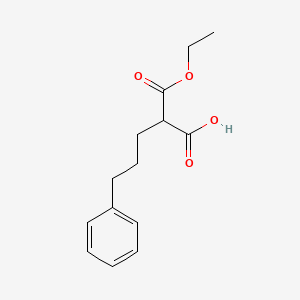

Tris(2-(methoxymethoxy)ethyl)amine, also known as tris(2-(2-methoxyethoxy)ethyl)amine, is a chemical compound with the molecular formula C15H33NO6 and a molecular weight of 323.43 g/mol . This compound is a complexant phase-transfer catalyst that combines the effectiveness of cryptands and crown ethers with the open chain structure of polyethylene glycols .

準備方法

Tris(2-(methoxymethoxy)ethyl)amine can be synthesized by reacting 2-(2-methoxyethoxy)ethanol with a mixture of ammonia gas and hydrogen gas in the presence of catalytic amounts of Raney nickel . This method involves the following steps:

Reactants: 2-(2-methoxyethoxy)ethanol, ammonia gas, hydrogen gas.

Catalyst: Raney nickel.

Reaction Conditions: The reaction is typically carried out under controlled temperature and pressure conditions to ensure optimal yield and purity.

化学反応の分析

Tris(2-(methoxymethoxy)ethyl)amine undergoes various types of chemical reactions, including:

科学的研究の応用

Tris(2-(methoxymethoxy)ethyl)amine has a wide range of applications in scientific research, including:

作用機序

The mechanism of action of tris(2-(methoxymethoxy)ethyl)amine involves its role as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases (e.g., aqueous and organic phases) by forming complexes with metal ions and other substrates. This enhances the reactivity and selectivity of the reactions .

類似化合物との比較

Tris(2-(methoxymethoxy)ethyl)amine is unique due to its combination of cryptand and crown ether properties with an open chain structure. Similar compounds include:

Tris(2-methoxyethyl)amine: Similar in structure but lacks the additional ethoxy groups, resulting in different complexing properties.

Tris(3,6-dioxaheptyl)amine:

特性

CAS番号 |

211919-60-7 |

|---|---|

分子式 |

C12H27NO6 |

分子量 |

281.35 g/mol |

IUPAC名 |

2-(methoxymethoxy)-N,N-bis[2-(methoxymethoxy)ethyl]ethanamine |

InChI |

InChI=1S/C12H27NO6/c1-14-10-17-7-4-13(5-8-18-11-15-2)6-9-19-12-16-3/h4-12H2,1-3H3 |

InChIキー |

NRTKFSQKHCMEMO-UHFFFAOYSA-N |

正規SMILES |

COCOCCN(CCOCOC)CCOCOC |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Methoxycyclohexyl)benzo[d]thiazole](/img/structure/B8507373.png)